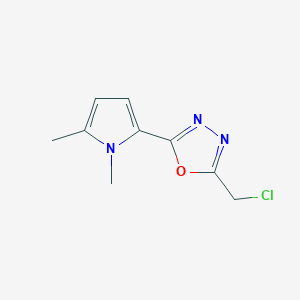

2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-6-3-4-7(13(6)2)9-12-11-8(5-10)14-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGDDAIFZHFGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363643 | |

| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696604-68-9 | |

| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole typically involves the following steps:

-

Formation of the Oxadiazole Ring: : This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

-

Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via chloromethylation reactions. This often involves the use of formaldehyde and hydrochloric acid or other chloromethylating agents such as chloromethyl methyl ether.

-

Attachment of the Dimethylpyrrole Moiety: : The dimethylpyrrole group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The pyrrole moiety can engage in coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions often use bases like potassium carbonate (K₂CO₃) and solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxadiazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound exhibits notable anticancer properties. Research has demonstrated that derivatives of 1,3,4-oxadiazoles, including the chloromethyl derivative, can inhibit cancer cell proliferation in various types of cancers. For instance, studies have shown that specific oxadiazole derivatives possess cytotoxic effects against human leukemia cell lines (HL-60) with IC50 values indicating potent activity .

Mechanism of Action

The mechanism by which 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole exerts its effects involves interaction with cellular targets that regulate apoptosis and cell cycle progression. The presence of the chloromethyl group enhances its reactivity and allows for further chemical modifications to optimize its biological activity .

Broad Spectrum of Biological Activities

Beyond anticancer properties, derivatives of this compound have shown potential as antimicrobial agents and in treating conditions like diabetes and inflammation. The 1,3,4-oxadiazole scaffold is recognized for its diverse biological activities, including antibacterial and antifungal effects .

Agricultural Applications

Pesticidal Properties

Research indicates that oxadiazole derivatives can function as pesticides. Their ability to disrupt biological processes in pests makes them candidates for developing novel agricultural chemicals. The unique structure of this compound allows for modifications that could enhance efficacy against specific pest species .

Material Science

Polymeric Materials

The compound's chemical structure lends itself to applications in creating advanced materials. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. This is particularly useful in developing coatings and composites with improved performance characteristics .

Case Study 1: Anticancer Screening

A study conducted by Salahuddin et al. synthesized various substituted oxadiazoles and screened them for anticancer activity against multiple cancer cell lines. Among the tested compounds, one derivative showed over 95% growth inhibition against specific CNS cancer cell lines at low concentrations . This highlights the potential of this compound as a lead compound in cancer drug development.

Case Study 2: Pesticidal Efficacy

In agricultural research, a derivative of this compound was tested for its effectiveness against common agricultural pests. Results indicated significant mortality rates among treated populations compared to controls, suggesting its viability as an eco-friendly pesticide option .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Structural and Functional Insights

a. Substituent Effects on Bioactivity

- However, it may also confer higher toxicity compared to methylsulfonyl or arylthio substituents .

- Heteroaromatic Moieties : The 1,5-dimethylpyrrole group in the target compound is structurally distinct from the trifluoromethylpyrazole () or fluorophenyl () groups in analogs. Pyrrole derivatives often enhance lipophilicity and membrane permeability, which could improve bioavailability.

- Sulfur-Containing Groups : Methylsulfonyl () and benzylthio () substituents improve antibacterial and fungicidal activities, likely due to enhanced binding with enzymes like succinate dehydrogenase (SDH) .

b. Mechanistic Comparisons

- Antibacterial Activity: The methylsulfonyl analog () inhibits Xoo by preserving chlorophyll in rice leaves, suggesting a dual mechanism of pathogen inhibition and host defense activation.

- Fungicidal/Herbicidal Activity : Thioether-linked oxadiazoles (e.g., compound 5g in ) bind SDH via carbonyl interactions, disrupting fungal respiration. The target compound’s pyrrole group may mimic these interactions but with unique steric effects.

- Anti-inflammatory and Anticancer Activity : Aryl-substituted oxadiazoles () rely on π-π stacking and hydrophobic interactions with targets like cyclooxygenase (COX) or DNA topoisomerases. The dimethylpyrrole group in the target compound could offer similar interactions but with altered selectivity.

Biological Activity

2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole (CAS No. 696604-68-9) is a heterocyclic compound known for its diverse biological activities. This compound features a chloromethyl group and a dimethylpyrrole moiety, which contribute to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 211.65 g/mol. The compound's structure allows for various chemical modifications that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN3O |

| Molecular Weight | 211.65 g/mol |

| CAS Number | 696604-68-9 |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This mechanism is crucial in the development of anticancer agents targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

- Receptor Modulation : The compound may also interact with specific receptors involved in cellular signaling pathways, leading to modulation of cellular responses .

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro studies have shown that related oxadiazole compounds induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These compounds demonstrated lower IC50 values compared to standard treatments like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Chloromethyl)-... | MCF-7 | 10.38 | Induction of apoptosis |

| Related Oxadiazole | U-937 | <0.75 | Enzyme inhibition |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes.

Anti-inflammatory Activity

Studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Antitumor Activity : A study demonstrated that specific oxadiazole derivatives exhibited greater cytotoxicity against human leukemia cell lines compared to conventional chemotherapeutics .

- Mechanism-Based Approaches : Recent reviews emphasize the role of oxadiazoles in targeting multiple pathways involved in cancer proliferation, showcasing their potential as versatile therapeutic agents .

- Synthetic Development : Ongoing research focuses on optimizing the synthesis of these compounds to enhance their biological activity and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via cyclization reactions using chloroacetic acid and acid hydrazides in phosphoryl chloride (POCl₃) under reflux. Key parameters include stoichiometric control (e.g., 1.2 eq chloroacetic acid to 1 eq hydrazide), reaction duration (5–6 hours), and purification via column chromatography with n-hexane/EtOAc (7:1) to isolate the product . Adjusting the substituents on the pyrrole ring may require modified precursors, such as 1,5-dimethylpyrrole derivatives, to ensure regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on chemical shifts for the oxadiazole ring (δ 8.5–9.0 ppm for protons adjacent to electronegative atoms) and the chloromethyl group (δ 4.0–4.5 ppm). The pyrrole substituents typically show aromatic protons at δ 6.0–7.0 ppm and methyl groups at δ 2.0–2.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a molecular weight of ~265.07 g/mol would align with C₁₀H₁₁ClN₃O .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Unexpected splitting may arise from dynamic effects like restricted rotation of the chloromethyl group or tautomerism in the oxadiazole-pyrrole system. Use variable-temperature NMR to identify conformational changes. For example, cooling to −40°C can slow rotation, simplifying splitting patterns . Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals and rule out impurities .

Q. What strategies optimize the compound’s electronic properties for applications in organic electronics (e.g., OLEDs)?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrrole ring to enhance electron transport. Compare with analogs like 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (BPBD), which exhibit high quantum efficiency (1% photon/electron) in OLEDs. Device testing should include multilayer structures with ITO anodes and Mg:Ag cathodes, measuring luminance (>1000 cd/m²) and driving voltage (<10 V) .

Q. How can molecular docking elucidate the compound’s bioactivity against fungal targets like succinate dehydrogenase (SDH)?

- Methodological Answer :

Target Preparation : Retrieve the SDH protein structure (PDB: 2FBW) and prepare it by removing water molecules and adding polar hydrogens.

Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G* basis set) and generate 3D conformers.

Docking : Use AutoDock Vina to simulate binding. Key interactions include hydrogen bonds between the oxadiazole’s carbonyl group and Arg-43/Ser-39 residues, mimicking lead compounds like penthiopyrad .

Q. What experimental design principles apply when screening derivatives for pesticidal activity?

- Methodological Answer :

- Fungicidal Assays : Test against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, using mycelial growth inhibition (>50% indicates activity). Include positive controls (e.g., penthiopyrad) and measure EC₅₀ values .

- Herbicidal Screening : Evaluate bleaching effects on weeds (e.g., Amaranthus retroflexus) at 100 µg/mL. Prioritize derivatives with halogenated benzylthio groups (e.g., 4-bromo), which enhance lipid peroxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.